molecular formula C14H9ClN6OS B8766462 6-(2-Chlorophenyl)-2-(methylthio)pyrimido[5,4-E][1,2,4]triazolo[4,3-A]pyrimidin-5(6H)-one

6-(2-Chlorophenyl)-2-(methylthio)pyrimido[5,4-E][1,2,4]triazolo[4,3-A]pyrimidin-5(6H)-one

Cat. No. B8766462
M. Wt: 344.8 g/mol
InChI Key: XWXNSUNKMOTZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Chlorophenyl)-2-(methylthio)pyrimido[5,4-E][1,2,4]triazolo[4,3-A]pyrimidin-5(6H)-one is a useful research compound. Its molecular formula is C14H9ClN6OS and its molecular weight is 344.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Chlorophenyl)-2-(methylthio)pyrimido[5,4-E][1,2,4]triazolo[4,3-A]pyrimidin-5(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Chlorophenyl)-2-(methylthio)pyrimido[5,4-E][1,2,4]triazolo[4,3-A]pyrimidin-5(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(2-Chlorophenyl)-2-(methylthio)pyrimido[5,4-E][1,2,4]triazolo[4,3-A]pyrimidin-5(6H)-one

Molecular Formula

C14H9ClN6OS

Molecular Weight

344.8 g/mol

IUPAC Name

7-(2-chlorophenyl)-12-methylsulfanyl-2,4,5,7,11,13-hexazatricyclo[7.4.0.02,6]trideca-1(13),3,5,9,11-pentaen-8-one

InChI

InChI=1S/C14H9ClN6OS/c1-23-13-16-6-8-11(18-13)20-7-17-19-14(20)21(12(8)22)10-5-3-2-4-9(10)15/h2-7H,1H3

InChI Key

XWXNSUNKMOTZQL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C(=N1)N3C=NN=C3N(C2=O)C4=CC=CC=C4Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of Example 1B (0.150 g, 0.442 mmol) and formohydrazide (0.066 g, 1.11 mmol) in acetonitrile (7 mL) was heated at 150° C. for 15 minutes in a Biotage microwave reactor. The solid was filtered. The filtrate was concentrated, treated with saturated aqueous NaHCO3 and extracted with ethyl acetate (2×). The combined organic layers were dried over MgSO4, filtered, concentrated, and purified on a 12 g column using the ISCO Companion flash system eluting with CH2Cl2/ethyl acetate (3:7 to 2:8) to provide the title compound.
Name
mixture
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.066 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

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